N-benzyl-5-bromo-N-ethylpyridin-2-amine
CAS No.: 1220030-90-9
Cat. No.: VC2805331
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220030-90-9 |
|---|---|
| Molecular Formula | C14H15BrN2 |
| Molecular Weight | 291.19 g/mol |
| IUPAC Name | N-benzyl-5-bromo-N-ethylpyridin-2-amine |
| Standard InChI | InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3 |
| Standard InChI Key | DEWZPKYMXDGZTB-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br |
Introduction
Chemical Structure and Fundamental Properties
N-benzyl-5-bromo-N-ethylpyridin-2-amine (C₁₄H₁₅BrN₂) is characterized by a pyridine core with specific functional group modifications. The compound features a 5-position bromine substitution on the pyridine ring and a tertiary amine at the 2-position, with both benzyl and ethyl groups attached to the nitrogen atom. This arrangement creates a molecule with unique electronic and steric properties that distinguish it from similar pyridine derivatives.
The compound has a molecular weight of 291.19 g/mol and is identified by CAS number 1220030-90-9. Its structure can be represented through various chemical notation systems, including SMILES (CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)Br) and InChI (InChI=1S/C14H15BrN2/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11H2,1H3).
Physical and Chemical Properties
Based on its chemical structure, N-benzyl-5-bromo-N-ethylpyridin-2-amine is expected to exhibit specific physicochemical characteristics. While direct experimental data for this exact compound is limited in the search results, properties can be reasonably inferred from structurally similar compounds:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BrN₂ | PubChem |
| Molecular Weight | 291.19 g/mol | PubChem |
| CAS Number | 1220030-90-9 | PubChem |
| PubChem Compound ID | 44820571 | PubChem |
| Physical State | Presumed solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents | Inferred from structure |
The presence of a bromine atom at the 5-position of the pyridine ring typically imparts specific chemical reactivity patterns, making the compound potentially useful in various synthetic transformations, particularly in coupling reactions.
Structural Comparisons with Related Compounds
To better understand the properties and potential applications of N-benzyl-5-bromo-N-ethylpyridin-2-amine, a comparison with structurally similar compounds provides valuable insights.
Comparison with N-benzyl-5-bromo-N-methylpyridin-2-amine
N-benzyl-5-bromo-N-methylpyridin-2-amine (C₁₃H₁₃BrN₂) differs from our target compound by having a methyl group instead of an ethyl group attached to the nitrogen atom. This compound has a molecular weight of 277.16 g/mol and is identified by CAS number 1187386-36-2 . The structural difference of just one methylene group (-CH₂-) would likely result in subtle differences in lipophilicity and binding properties, while maintaining similar chemical reactivity at the bromine position.
From available data on N-benzyl-5-bromo-N-methylpyridin-2-amine, this related compound has:
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XLogP3-AA value of 3.5, indicating moderate lipophilicity
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Zero hydrogen bond donors
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Two hydrogen bond acceptors
These properties suggest that N-benzyl-5-bromo-N-ethylpyridin-2-amine would likely have slightly increased lipophilicity due to the additional methylene group, while maintaining similar hydrogen bonding characteristics.
Comparison with N-benzyl-5-bromo-3-methylpyridin-2-amine
Another structurally related compound is N-benzyl-5-bromo-3-methylpyridin-2-amine (C₁₃H₁₃BrN₂), which has a 3-methyl substitution on the pyridine ring and a secondary amine at the 2-position, rather than the tertiary amine present in our target compound . Despite having the same molecular formula as N-benzyl-5-bromo-N-methylpyridin-2-amine, the different arrangement of atoms results in distinct chemical properties.
Comparison with 5-bromo-N-ethylpyridin-2-amine
5-bromo-N-ethylpyridin-2-amine (C₇H₉BrN₂) lacks the N-benzyl group present in our target compound . This significant structural difference would result in:
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Lower molecular weight (201.07 g/mol)
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Decreased lipophilicity
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Different hydrogen bonding capabilities (secondary vs. tertiary amine)
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Altered pharmacological properties
Future Research Directions
Structure-Activity Relationship Studies
Future research on N-benzyl-5-bromo-N-ethylpyridin-2-amine might focus on establishing structure-activity relationships by comparing its properties and activities with those of closely related compounds. This could lead to the development of derivatives with enhanced biological activity or improved physicochemical properties.
Synthetic Methodology Development
The development of efficient and selective synthetic methods for preparing N-benzyl-5-bromo-N-ethylpyridin-2-amine and related compounds represents another promising research direction. Given the importance of brominated heterocycles in organic synthesis, improved synthetic routes could facilitate broader access to this class of compounds.
Exploration of Biological Activities
While limited information is available about the specific biological activities of N-benzyl-5-bromo-N-ethylpyridin-2-amine, research on related pyridine derivatives has shown potential antimicrobial activities . Future studies might investigate whether this compound exhibits similar properties, potentially leading to new applications in medicinal chemistry.
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